molecular formula C9H11F3Si B13690835 Trimethyl(2,3,5-trifluorophenyl)silane

Trimethyl(2,3,5-trifluorophenyl)silane

Cat. No.: B13690835
M. Wt: 204.26 g/mol
InChI Key: SHQOQDRRCQMUED-UHFFFAOYSA-N
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Description

Trimethyl(2,3,5-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. This compound is characterized by the presence of a silicon atom bonded to a trimethyl group and a trifluorophenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,3,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of a trifluorophenyl halide with a trimethylsilyl reagent under specific conditions. For example, the reaction of 2,3,5-trifluorophenyl bromide with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,5-trifluorophenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted trifluorophenyl derivatives.

    Reduction: Products include silanes with reduced silicon centers.

    Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

Trimethyl(2,3,5-trifluorophenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl(2,3,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silicon atom can form strong bonds with other elements, facilitating the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(2,3,5-trifluorophenyl)silane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and other applications .

Properties

Molecular Formula

C9H11F3Si

Molecular Weight

204.26 g/mol

IUPAC Name

trimethyl-(2,3,5-trifluorophenyl)silane

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)8-5-6(10)4-7(11)9(8)12/h4-5H,1-3H3

InChI Key

SHQOQDRRCQMUED-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1F)F)F

Origin of Product

United States

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